molecular formula C20H25N5O4 B2864275 3-(3-hydroxypropyl)-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 922460-73-9

3-(3-hydroxypropyl)-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2864275
CAS No.: 922460-73-9
M. Wt: 399.451
InChI Key: XZNMZYMKNWFHLI-UHFFFAOYSA-N
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Description

3-(3-hydroxypropyl)-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxypropyl)-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves several steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the core purine structure.

    Functional Group Introduction: The hydroxypropyl and methoxy-methylphenyl groups are introduced through a series of substitution reactions.

    Cyclization: The final step involves cyclization to form the purino[7,8-a]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactions: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxypropyl)-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The methoxy-methylphenyl group can be reduced to form a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group results in the formation of a ketone, while reduction of the methoxy-methylphenyl group yields a hydroxyl derivative.

Scientific Research Applications

3-(3-hydroxypropyl)-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-hydroxypropyl)-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound can influence signaling pathways, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxypropyl)-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
  • 3-(3-hydroxypropyl)-9-(2-methoxy-4-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Uniqueness

3-(3-hydroxypropyl)-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is unique due to its specific substitution pattern and the combination of functional groups

Properties

IUPAC Name

3-(3-hydroxypropyl)-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-13-6-7-15(29-3)14(12-13)23-8-4-9-24-16-17(21-19(23)24)22(2)20(28)25(18(16)27)10-5-11-26/h6-7,12,26H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNMZYMKNWFHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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